molecular formula C22H17ClN2S B2802146 2-(benzylthio)-1-(4-chlorophenyl)-5-phenyl-1H-imidazole CAS No. 1226440-37-4

2-(benzylthio)-1-(4-chlorophenyl)-5-phenyl-1H-imidazole

Cat. No. B2802146
CAS RN: 1226440-37-4
M. Wt: 376.9
InChI Key: TXEPBPNDRTVGFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzylthio)-1-(4-chlorophenyl)-5-phenyl-1H-imidazole, also known as BCI, is a synthetic compound that has gained attention in the scientific research community due to its potential therapeutic applications. BCI belongs to a class of compounds called imidazoles, which have been extensively studied for their biological activities. The unique structure of BCI makes it a promising candidate for drug development, as it has shown to exhibit various biological activities.

Scientific Research Applications

Ambidentate Properties and Synthesis

Studies on structurally similar imidazole derivatives have demonstrated significant interest in their ambidentate properties, which influence their reactivity and applications in synthesis. For instance, the direction of benzylation in asymmetric substituted imidazoles has been elucidated through NMR spectroscopy, showcasing the preference for N(1) atom alkylation in certain derivatives (Ivanova et al., 2005). This finding is pivotal for developing synthetic strategies for various imidazole-based compounds.

Crystal Structure and Molecular Conformation

The crystal structure and molecular conformation of imidazole derivatives, closely related to 2-(benzylthio)-1-(4-chlorophenyl)-5-phenyl-1H-imidazole, have been extensively studied. These studies reveal the molecular arrangement, bonding interactions, and spatial orientation, which are crucial for understanding their chemical behavior and potential applications in materials science (Shraddha et al., 2020). Such insights facilitate the design of imidazole-based molecules with tailored properties for specific applications.

Hydrogen Bonding and Electrochromic Properties

Imidazole derivatives exhibit unique electrochromic properties influenced by hydrogen bonding, as demonstrated in conducting polymers incorporating imidazole units (Akpinar et al., 2012). This research area opens up potential applications in smart materials and electronic devices, where controlled optical and electrical properties are required.

Antimicrobial Activity

The synthesis of novel imidazoles with potent antimicrobial properties highlights the pharmaceutical applications of these compounds. Imidazole-based molecules have been designed to target specific microbial pathogens, offering a new avenue for developing antimicrobial agents (Narwal et al., 2012). This research is critical in addressing the global challenge of antimicrobial resistance.

Molecular Electronics and Sensing Applications

The study of imidazole derivatives extends to molecular electronics and sensing applications, where their unique electronic and structural properties are exploited. For instance, the synthesis and crystal structure analysis of specific imidazole compounds contribute to the development of materials for electronic applications (Sharma et al., 2019).

properties

IUPAC Name

2-benzylsulfanyl-1-(4-chlorophenyl)-5-phenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2S/c23-19-11-13-20(14-12-19)25-21(18-9-5-2-6-10-18)15-24-22(25)26-16-17-7-3-1-4-8-17/h1-15H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXEPBPNDRTVGFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.